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2,4,6-triphenylaniline in molybdenum oxoimido
complex synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: 2,4,6-Triphenylaniline

CAS No.: 6864-20-6

Cat. No.: S573931

Application Notes: Synthesis of
[MoCI2(NCeH2Ph3-2,4,6)O(dme)]

This document details the synthesis, characterization, and handling of an oxoimido complex of molybdenum,

which is relevant for researchers in inorganic coordination chemistry and catalysis.

Introduction

The molybdenum oxoimido complex [MoCl2(NCeH2Phs3-2,4,6)0(dme)] is a coordination
compound featuring a sterically bulky 2,4,6-triphenylphenylimide ligand. Its structure is characterized by a
distorted octahedral geometry with cis-oxo and imido groups, making it a compound of interest for studying

metal-ligand multiple bonds and steric effects [1].

Properties of Key Reagent: 2,4,6-Triphenylaniline

The organic precursor, 2,4,6-Triphenylaniline (TPA), is critical for introducing the imido ligand. Its steric

profile dictates the solid-state structure of the resulting complex.

e Chemical Formula: C24H19N
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e Molar Mass: 321.40 g/mol [2]

e Appearance: Powder [3]

e Melting Point: 122-125 °C (literature value) [3]

¢ Structural Note: In its crystalline form, the amine group does not participate in intermolecular
hydrogen bonding due to the steric bulk of the two ortho-positioned phenyl rings [2].

Synthetic Protocol for [MoCIl2(NCeH2Ph3-2,4,6)O(dme)]

Reaction  Scheme: Na:MoOs +  2,4,6-Triphenylaniline - (SiMesCl, NEts, 1,2-
dimethoxyethane (dme) )- [MoCl2(NCeH2Ph3-2,4,6)O(dme)]

Detailed Procedure:

¢ Reaction Setup: In a suitable reaction vessel, combine sodium molybdate (NazMo0Oa), 2,4,6-
triphenylaniline, and 1,2-dimethoxyethane (dme) as the solvent [1].

¢ Additives: Introduce chlorotrimethylsilane (SiMesCl) and triethylamine (NEts) to the reaction mixture.
The exact molar ratios are not specified in the available literature but are presumed to be
stoichiometric [1].

¢ Reaction Execution: Allow the reaction to proceed under conditions and for a duration typical for
such transformations (specific details like temperature and time are not provided in the available
source) [1].

¢ Product Isolation: The complex [MoCl2 (NCesH2Ph3-2,4,6)0(dme) ] is formed as the product,
presumably after workup and purification [1].

Characterization and Key Structural Data

The complex has been unequivocally characterized by single-crystal X-ray diffraction, revealing a distorted

octahedral geometry [1].

Table 1: Key Crystallographic Bond Lengths [1]

Bond Length (A) Description
Mo—N(_{imido}) 1.756(7) Consistent with a four-electron donor imido ligand
Mo—-O(_{oxo}) 1.700(6) Consistent with a two-electron donor oxo ligand
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Table 2: Key Crystallographic Bond Angle [1]

Angle Value (°) Implication

Mo-N-C 172.2(7) Indicates a nearly linear imido group, bending towards one side of the molecule

Structural Insights:

e The dme ligand is coordinated to the molybdenum center via its oxygen atoms, with one oxygen trans
to the oxo ligand and the other trans to the imido ligand [1].

e The two chloride ligands are mutually trans to each other [1].

e The steric bulk of the 2,4,6-triphenylphenylimide ligand influences the orientation of the phenyl rings
to minimize interactions with other ligands, leading to distortions in the coordinated dme ligand [1].

Safety and Handling

e 2,4,6-Triphenylaniline: Classified with warning signals. It is a combustible solid and may cause
skin irritation, serious eye irritation, and respiratory irritation (Target organ: Respiratory system).
Personal protective equipment (PPE) including a dust mask type N95 (US), eyeshields, and gloves is
recommended [3].

Current Context in Molybdenum Coordination Chemistry

While the specific oxoimido complex is from 1996, research into molybdenum(V) coordination chemistry
remains active. Recent studies continue to explore the robust {Mov204}2* core with various N,O-donor
ligands, highlighting the enduring interest in molybdenum's versatile coordination modes and its relevance

for developing new metal-organic materials [4].

Experimental Workflow for Complex Synthesis

Below is a workflow diagram summarizing the key stages of the synthesis protocol.
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[MoClI2(NCeH2Ph3)O(dme)]

Click to download full resolution via product page

Key Considerations for Researchers

e Steric Influence: The non-planar, bulky structure of 2,4,6-triphenylaniline prevents classical
hydrogen bonding and dictates the spatial arrangement around the molybdenum center, which is a
critical feature of this complex [1] [2].

o Safety First: Always adhere to laboratory safety protocols. Given the irritant properties of the aniline
precursor, handling within a fume hood with appropriate PPE is essential [3].

e Modern Context: This synthetic methodology contributes to the broader field of high-valent
molybdenum chemistry, which includes ongoing investigations into dinuclear molybdenum(V)
complexes with {Mo204} 2+ cores [4].

Need Custom Synthesis?
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I Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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